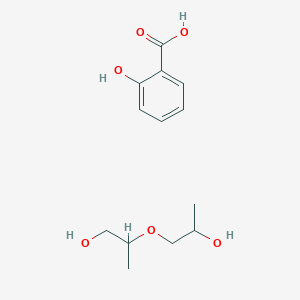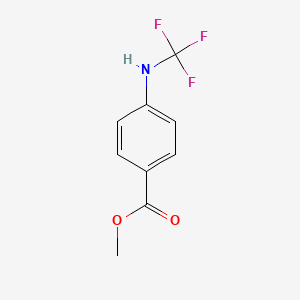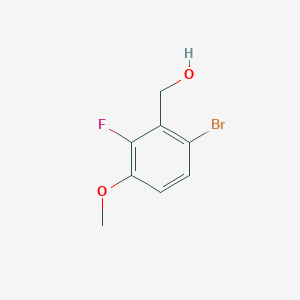
6-Cyclopropyl-5-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid is an organic compound with the molecular formula C9H8FNO2 It is a derivative of pyridinecarboxylic acid, characterized by the presence of a cyclopropyl group at the 6th position and a fluorine atom at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid typically involves the introduction of the cyclopropyl and fluorine groups onto the pyridine ring. One common method is the halogenation of a pyridine derivative followed by cyclopropylation. For instance, starting with 2,6-dichloro-5-fluoropyridine-3-carboxylic acid, the cyclopropyl group can be introduced through a nucleophilic substitution reaction using cyclopropylamine under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid may involve large-scale halogenation and cyclopropylation processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulating receptor function through allosteric interactions. These effects are mediated through specific molecular pathways, which are the focus of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Shares the pyridinecarboxylic acid core but differs in the presence of chlorine atoms instead of the cyclopropyl group.
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid: Similar structure with the carboxylic acid group at a different position on the pyridine ring.
Uniqueness
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid is unique due to the specific positioning of the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H8FNO2 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
6-cyclopropyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-6(9(12)13)4-11-8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
Clave InChI |
ZFIJZIPIAFZDTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


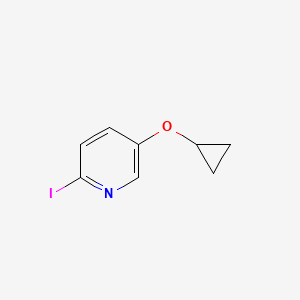
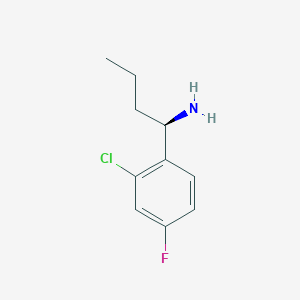
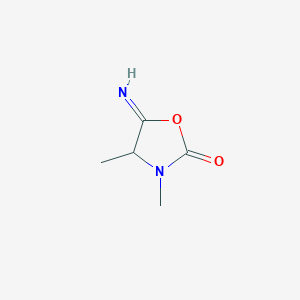
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)


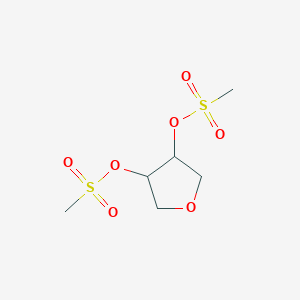
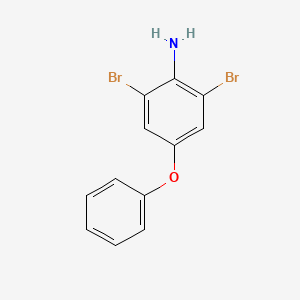
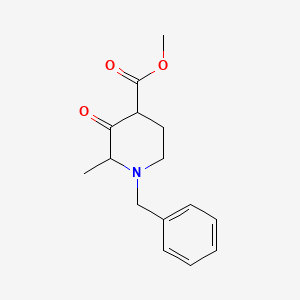
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
